molecular formula C16H16FNO3 B8105495 6-Ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-Ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Numéro de catalogue: B8105495
Poids moléculaire: 289.30 g/mol
Clé InChI: HKDAEVFZWQZWOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 885485-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews recent findings on its synthesis, biological activity, and mechanisms of action based on diverse sources.

The molecular formula of this compound is C16H16FNO3C_{16}H_{16}FNO_3. The structure features a dihydropyridine ring, which is crucial for its biological activity.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A notable study evaluated its activity against six different tumor cells:

Cell LineType of CancerInhibition Percentage
U251Human Glioblastoma>50%
PC-3Human Prostatic Adenocarcinoma>50%
K-562Human Chronic Myelogenous Leukemia>50%
HCT-15Human Colorectal Adenocarcinoma>50%
MCF-7Human Mammary Adenocarcinoma>50%
SKLU-1Human Lung Adenocarcinoma>50%

These results indicate that this compound exhibits promising anticancer properties, particularly in the HCT-15 cell line, where it showed the highest inhibition rates .

The mechanism through which this compound exerts its cytotoxic effects has been explored through molecular docking studies. It was found to interact favorably with the PARP-1 protein, a target involved in DNA repair mechanisms. The binding affinity was characterized by:

  • Hydrogen Bonds : Interactions with amino acids such as Asp105 and Arg217.
  • π–π Interactions : Notably with Tyr246.

The calculated Gibbs free energy (ΔGΔG) values indicated a strong binding affinity, suggesting that the compound could effectively inhibit PARP activity, contributing to its cytotoxic effects on cancer cells .

In Silico Studies

In silico analyses have further supported the potential of this compound as an anticancer agent. The studies indicated that the electronic properties of the molecule, such as nucleophilicity and electrophilicity, could enhance its reactivity towards biological targets. For instance, higher values of chemical potential and electronegativity were noted for this compound compared to others in its class .

Case Studies

Several case studies have highlighted the effectiveness of dihydropyridine derivatives in cancer therapy. One study specifically focused on a series of dihydropyridine carboxylic acids similar to this compound. These compounds were evaluated for their ability to overcome multidrug resistance in tumors while maintaining lower toxicity profiles compared to conventional chemotherapeutics .

Propriétés

IUPAC Name

6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-3-14-10(2)8-13(16(20)21)15(19)18(14)9-11-4-6-12(17)7-5-11/h4-8H,3,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDAEVFZWQZWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.